5-bromo-N-(4-methoxybutyl)pyridin-2-amine
Overview
Description
5-bromo-N-(4-methoxybutyl)pyridin-2-amine is a useful research compound. Its molecular formula is C10H15BrN2O and its molecular weight is 259.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Pyridine Derivatives : A study by Ahmad et al. (2017) utilized a palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives. This process included 5-bromo-2-methylpyridin-3-amine, leading to potential candidates as chiral dopants for liquid crystals, showcasing anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Efficient Synthesis Method : Aquino et al. (2015) described a method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones, indicating the chemical versatility of such compounds (Aquino et al., 2015).
Reactivity and Amination Studies : Research by Hertog et al. (1963) explored the aminations of various bromoethoxypyridines, providing insights into the behavior of compounds like 5-bromo-N-(4-methoxybutyl)pyridin-2-amine under different reagents (Hertog et al., 1963).
Biological and Medicinal Applications
Biofilm Inhibition and Antimicrobial Activities : The study by Ahmad et al. (2017) also investigated the antimicrobial activities of the synthesized pyridine derivatives, finding compound 4f to be potent against Escherichia coli, highlighting the potential of such compounds in biomedical applications (Ahmad et al., 2017).
Photophysical Properties for Catalytic Applications : A study by Öncül et al. (2021) on zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, including this compound, emphasized their suitability for photocatalytic applications due to their photophysical properties (Öncül et al., 2021).
Advanced Material Science Applications
- Use in Liquid Crystal Technology : The compounds synthesized in Ahmad et al.'s study were identified as potential candidates for chiral dopants in liquid crystals, demonstrating the compound's relevance in material science (Ahmad et al., 2017).
Properties
IUPAC Name |
5-bromo-N-(4-methoxybutyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-14-7-3-2-6-12-10-5-4-9(11)8-13-10/h4-5,8H,2-3,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEYFGGSPYFDRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCNC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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